

Application Note: Quantification of Ternatin B using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Ternatin B*

Cat. No.: *B600723*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ternatins are a group of polyacylated anthocyanins derived from the blue petals of the Butterfly Pea flower (*Clitoria ternatea*). These compounds are responsible for the flower's vibrant blue color and are gaining significant interest for their potential as natural colorants and bioactive agents. **Ternatin B**, a specific class within this family, has been associated with various biological activities, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of **Ternatin B** is crucial for quality control in natural product development, pharmacokinetic studies, and understanding its therapeutic potential. This document provides a detailed protocol for the quantification of **Ternatin B** using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV-Vis detection.

Principle

This method utilizes RP-HPLC to separate **Ternatin B** from other related anthocyanins and compounds present in the *Clitoria ternatea* extract. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds more strongly. A mobile phase gradient consisting of an acidified aqueous solvent and an organic solvent (acetonitrile) is used. By gradually increasing the concentration of the organic solvent, compounds are eluted from the column based on their hydrophobicity. Ternatins are detected by their strong absorbance in the

visible light spectrum, typically around 530-540 nm. Quantification is performed by comparing the peak area of **Ternatin B** in the sample to a calibration curve generated from a standard of known concentration.

Experimental Protocols

Sample Preparation: Extraction from *Clitoria ternatea* Petals

- **Collection and Drying:** Collect fresh Butterfly Pea flowers and separate the petals. Lyophilize (freeze-dry) the petals or dry them in a shaded, well-ventilated area to preserve the anthocyanin content.
- **Grinding:** Grind the dried petals into a fine powder using a laboratory mill or mortar and pestle.
- **Extraction:**
 - Weigh 1 gram of the powdered petals into a conical flask.
 - Add 20 mL of the extraction solvent (e.g., Methanol with 0.1% Formic Acid). Acidification helps to stabilize the anthocyanins in their colored flavylum cation form.
 - Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- **Centrifugation:** Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.
- **Filtration:** Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.^[1]

HPLC Method for Ternatin B Quantification

This protocol is a representative method synthesized from common practices for anthocyanin analysis.^{[1][2]} Analysts should perform internal validation for their specific equipment and samples.

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Chromatographic Conditions: The specific parameters for the HPLC method are detailed in Table 1.

Method Validation Protocol

To ensure the reliability of the quantitative results, the analytical method should be validated according to international guidelines (e.g., ICH or AOAC).^{[3][4]} The following parameters should be assessed:

- Specificity: Inject a blank (solvent), a placebo (matrix without analyte), and the sample to demonstrate that no interfering peaks co-elute with the **Ternatin B** peak.
- Linearity: Prepare a series of at least five concentrations of a **Ternatin B** standard. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (R^2) should be ≥ 0.999 .^[3]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.^{[3][5]}
- Precision:
 - Repeatability (Intra-day precision): Analyze at least three different concentrations (low, medium, high) of the standard on the same day in multiple replicates (n=6).
 - Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be $\leq 2\%$.^[4]
- Accuracy: Perform a recovery study by spiking a sample matrix with known concentrations of the **Ternatin B** standard at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.^{[6][7]}

Data Presentation

Quantitative data for the HPLC method and its validation are summarized in the tables below.

Table 1: HPLC Method Parameters for Ternatin Quantification

Parameter	Value
Column	C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.5% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.5% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Gradient Elution	10-30% B (0-20 min), 30-50% B (20-30 min), return to 10% B (30-35 min)
Flow Rate	1.0 mL/min[8]
Injection Volume	20 µL
Column Temperature	35 °C
Detection Wavelength	535 nm[2]

| Run Time | 40 minutes |

Table 2: Illustrative Method Validation Summary (Note: These values are representative examples for a typical validated HPLC method for natural products and should be confirmed experimentally.)

Validation Parameter	Acceptance Criteria	Illustrative Result
Linearity (R^2)	≥ 0.999	0.9995
Range	-	1 - 100 $\mu\text{g/mL}$
LOD	Report Value	0.3 $\mu\text{g/mL}$
LOQ	Report Value	0.9 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%	99.5%
Precision (Intra-day %RSD)	$\leq 2\%$	1.2%

| Precision (Inter-day %RSD) | $\leq 2\%$ | 1.8% |

Table 3: Example Retention Times for Major Ternatins (Retention times are approximate and will vary based on the specific HPLC system and conditions.)

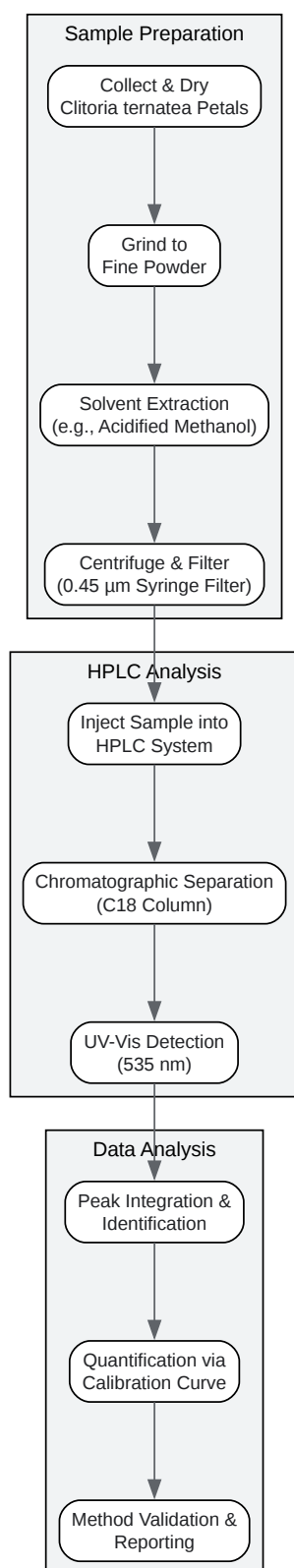
Compound	Approximate Retention Time (min)
Ternatin C group	10 - 15
Ternatin D group	15 - 20
Ternatin B group	20 - 25

| Ternatin A group | 25 - 30 |

Visualizations

Experimental and Analytical Workflow

The diagram below outlines the complete workflow from sample acquisition to final data analysis for the quantification of **Ternatin B**.

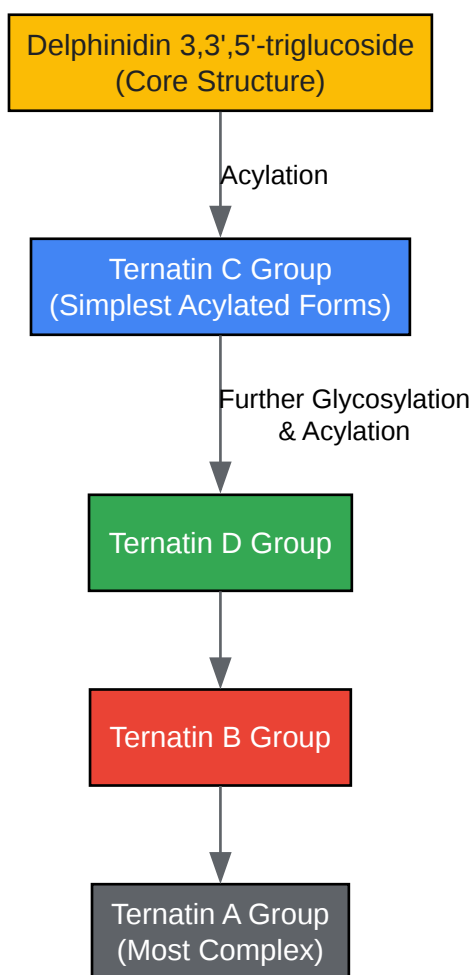


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Caption: Workflow for **Ternatin B** quantification.

Logical Relationship of Ternatin Classes

Ternatins are all derived from a core delphinidin structure, differing in the number and type of attached glucose and p-coumaric acid groups. This structural relationship influences their chromatographic behavior.

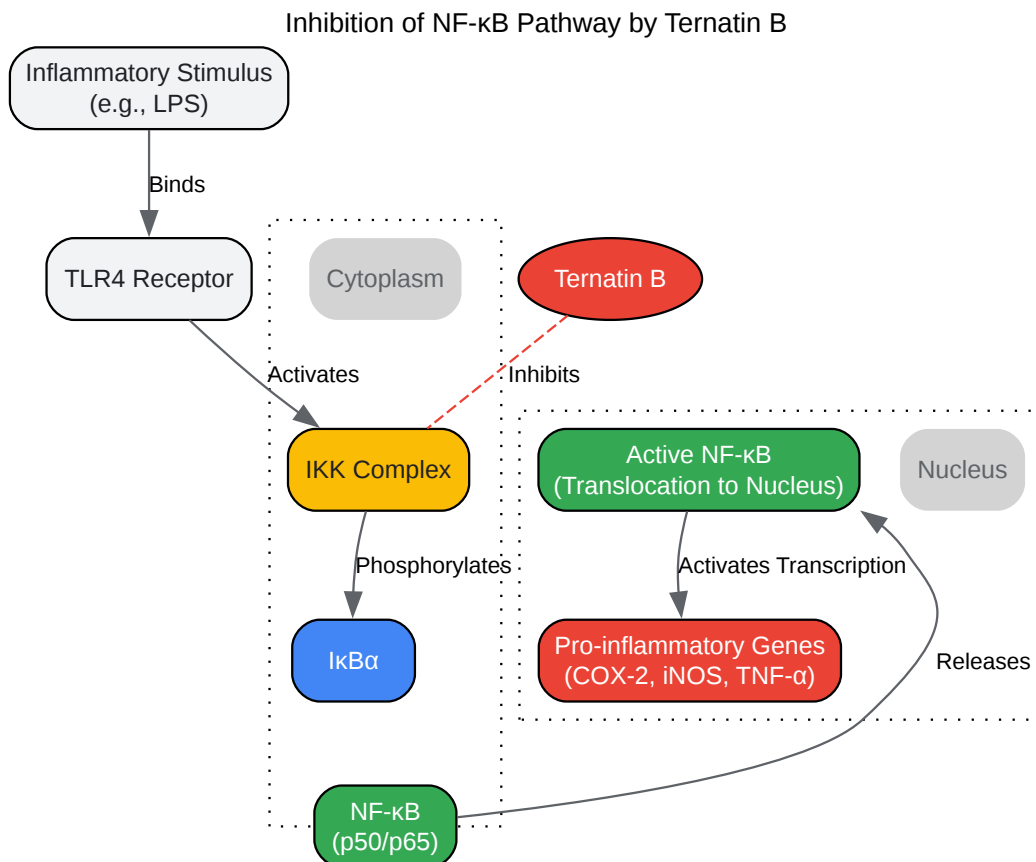


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Caption: Hierarchical structure of Ternatin family.

Postulated Anti-Inflammatory Signaling Pathway

Ternatins, like many other anthocyanins, are believed to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a central mediator of the inflammatory response.



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Caption: **Ternatin B** inhibits NF- κ B signaling.

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